N3- vs. C5-Substitution Architecture: Differential Physicochemical Properties and Synthetic Versatility Relative to Glitazone-Class TZDs
The target compound is an N3-alkylated thiazolidine-2,4-dione, whereas clinically utilized glitazones (e.g., pioglitazone, rosiglitazone) and most biologically characterized TZD derivatives are C5-substituted via Knoevenagel condensation at the methylene bridge [1]. This regiochemical distinction has direct physicochemical consequences: the predicted boiling point of the target compound (432.8±55.0 °C) is substantially higher than that of unsubstituted 2,4-thiazolidinedione (305.7±11.0 °C at 760 mmHg) , and its predicted density (1.712 g/cm³) exceeds that of the parent TZD (1.44 g/cm³) . The predicted pKa of 0.61±0.10 is markedly lower than the estimated pKa of the TZD N–H proton (~9–10 in C5-substituted analogs), indicating that the N3-alkylation eliminates the acidic N–H proton characteristic of antidiabetic TZDs . This means the target compound is not a PPARγ ligand candidate but rather a neutral heterocyclic scaffold suited for distinct applications in agrochemical intermediate chemistry and non-PPARγ-targeted medicinal chemistry.
| Evidence Dimension | Boiling point (predicted vs. experimental), density, and pKa |
|---|---|
| Target Compound Data | Boiling point: 432.8±55.0 °C; Density: 1.712±0.06 g/cm³; pKa: 0.61±0.10 (all predicted by ACD/Labs) |
| Comparator Or Baseline | 2,4-Thiazolidinedione (parent TZD, CAS 2295-31-0): Boiling point 305.7±11.0 °C at 760 mmHg; Density 1.44 g/cm³; N–H pKa ~9–10 (estimated) |
| Quantified Difference | Δ Boiling point ≈ +127 °C; Δ Density ≈ +0.27 g/cm³; pKa shift from ~9–10 to 0.61 |
| Conditions | Predicted values from ACD/Labs (ChemicalBook) for target compound; ChemSpider experimental/predicted data for parent TZD |
Why This Matters
For procurement decisions, the higher boiling point and density directly impact distillation parameters, solvent compatibility, and formulation behavior; the absence of an acidic N–H proton alters reactivity in alkylation, acylation, and metal-catalyzed coupling reactions relative to generic TZD building blocks, making this compound a distinct synthetic intermediate.
- [1] Bozdağ-Dündar, O., Ceylan-Ünlüsoy, M., Verspohl, E. J., & Ertan, R. (2006). Synthesis and Antidiabetic Activity of Novel 2,4-Thiazolidinedione Derivatives Containing a Thiazole Ring. Arzneimittelforschung, 56(9), 621–625. Classic TZD antidiabetics are C5-substituted via Knoevenagel condensation. View Source
